molecular formula C21H24ClN3O3S B11524805 1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-3-phenylpropylidene]piperidine-4-carbohydrazide

1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-3-phenylpropylidene]piperidine-4-carbohydrazide

Cat. No.: B11524805
M. Wt: 434.0 g/mol
InChI Key: BSPZEOHTGXEXNL-OEAKJJBVSA-N
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Description

1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring substituted with a chlorobenzenesulfonyl group and a phenylpropylidene moiety, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-chlorobenzenesulfonyl chloride, which can be achieved through the reaction of chlorobenzene with chlorosulfonic acid . This intermediate is then reacted with piperidine-4-carbohydrazide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with proteins and enzymes.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl chloride: A key intermediate in the synthesis of the target compound.

    N’-[(1E)-3-Phenylpropylidene]piperidine-4-carbohydrazide: A structurally similar compound with different substituents.

Uniqueness

1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24ClN3O3S

Molecular Weight

434.0 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-3-phenylpropylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClN3O3S/c22-19-8-10-20(11-9-19)29(27,28)25-15-12-18(13-16-25)21(26)24-23-14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,14,18H,4,7,12-13,15-16H2,(H,24,26)/b23-14+

InChI Key

BSPZEOHTGXEXNL-OEAKJJBVSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCC1C(=O)NN=CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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